molecular formula C23H25N5O5S2 B2661309 (Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025362-78-0

(Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate

Cat. No.: B2661309
CAS No.: 1025362-78-0
M. Wt: 515.6
InChI Key: WCWVQRAZJHFABI-WJDWOHSUSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine ring and a thioxothiazolidinone moiety. Such hybrid structures are often designed to exploit synergistic interactions between heterocyclic systems, which are common in pharmaceuticals targeting kinases, antimicrobial agents, or anti-inflammatory compounds .

Properties

IUPAC Name

methyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S2/c1-4-8-28-22(32)16(35-23(28)34)11-14-19(25-18-13(2)6-5-9-27(18)21(14)31)26-10-7-24-20(30)15(26)12-17(29)33-3/h5-6,9,11,15H,4,7-8,10,12H2,1-3H3,(H,24,30)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWVQRAZJHFABI-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(1-(9-methyl-4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current knowledge regarding its biological activity, supported by recent studies and findings.

Chemical Structure

The compound features a thioxothiazolidin moiety linked to a pyrido-pyrimidine structure, which is known for conferring various biological properties. The presence of a piperazine ring further enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity of derivatives related to this compound. For instance, N-Derivatives of (Z)-methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. The most active derivative showed a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times in efficacy against certain bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (mg/mL)Activity Level
Compound 8E. Cloacae0.004Excellent
Compound 15T. viride0.004Excellent
AmpicillinVarious>0.1Moderate

Antifungal Activity

The antifungal activity of the compound was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive strain was found to be Trichoderma viride, while Aspergillus fumigatus exhibited resistance .

Anticancer Potential

The biological activity of thiazolidinone derivatives, including those similar to (Z)-methyl 2-(1-(9-methyl-4-oxo...acetate, has been explored in various cancer models. Compounds containing thiazolidinone structures have shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation . For instance, compounds with para-hydroxy substitutions demonstrated significant cytotoxicity against MCF-7 and DU145 cell lines with IC50 values as low as 3.2 µM .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-73.2Apoptosis
Compound BDU1456.8Apoptosis
Compound CA5498.4Cell Cycle Arrest

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. The incorporation of piperazine has been associated with enhanced bioactivity due to favorable hydrogen bonding interactions with active site residues . These interactions are crucial for the inhibition of target enzymes implicated in bacterial cell wall synthesis and cancer cell proliferation.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of (Z)-methyl 2-(1-(9-methyl-4-oxo...) against various bacterial strains. For instance:

  • Antibacterial Activity : The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The effectiveness was assessed using standard disc diffusion methods, revealing promising results .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory applications. Preliminary studies indicate that it may inhibit key enzymes involved in inflammatory pathways, thus reducing inflammation in various models .

Anticancer Activity

Emerging research suggests that derivatives of this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating a need for further investigation into its mechanisms and efficacy in vivo .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several derivatives of the compound, demonstrating that modifications to the thiazolidin ring significantly enhanced antibacterial potency against resistant strains .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of (Z)-methyl 2-(1-(9-methyl...) with various biological targets. These studies suggest strong interactions with enzymes related to bacterial resistance mechanisms .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

Feature Target Compound 372497-62-6 836651-85-5
Core Heterocycle Pyrido[1,2-a]pyrimidinone Pyrido[1,2-a]pyrimidinone Phthalazinone
Key Substituent 3-Propyl thioxothiazolidinone 3-Isopropyl thioxothiazolidinone N-butylpropanamide
Piperazine Modification Oxo-piperazine Benzyl-piperazine None
Bioactivity (Inferred) Kinase inhibition, antimicrobial Antimicrobial Not reported

Table 2: Physicochemical Properties

Property Target Compound 372497-62-6 5-Ethyl 2-methyl pyrrolidine
Molecular Weight ~600 g/mol* ~550 g/mol ~450 g/mol
Melting Point Not reported >200°C 215–217°C
Solubility Moderate in DMSO Low in water High in chloroform

*Estimated via analogous structures.

Q & A

Q. What mechanistic hypotheses explain the compound’s potential antitumor activity?

  • Proposed targets :
  • Thioredoxin reductase inhibition : The thioxothiazolidinone group may act as a disulfide reductase inhibitor.
  • DNA intercalation : Planar pyrido-pyrimidinone core could bind to DNA grooves, validated via ethidium bromide displacement assays .

Data Contradiction Analysis

Q. How to address inconsistencies in biological activity across replicate assays?

  • Troubleshooting :
  • Purity verification : Re-run HPLC with dual-wavelength detection (254 nm and 280 nm) to detect low-level impurities.
  • Solubility adjustments : Use co-solvents (e.g., DMSO:PBS 1:9) to prevent aggregation in aqueous media .

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